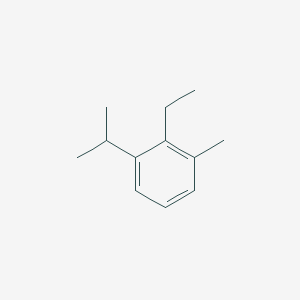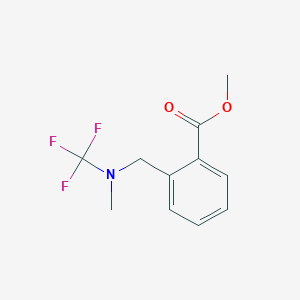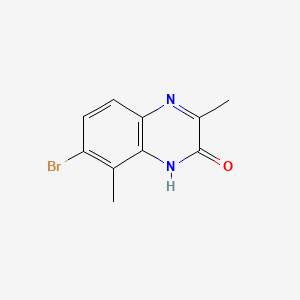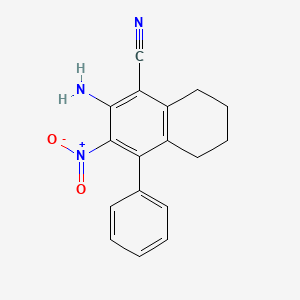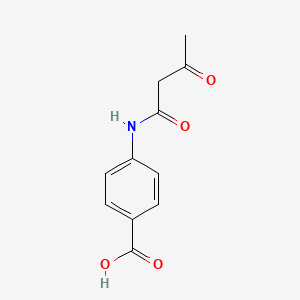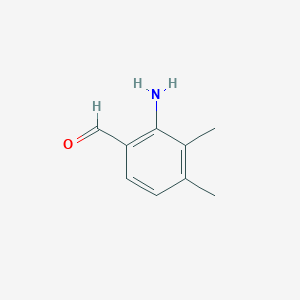
5-Chloro-2-methyl-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7ClF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, methyl, and trifluoromethyl groups. This compound is known for its applications in various fields, including chemical synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions often involve specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-2-methyl-4-(trifluoromethyl)aniline may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-methyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of trifluoromethyl groups on biological activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug design, where it can interact with enzymes and receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: Similar structure but with different substitution patterns.
4-Chloro-2-(trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in a different position.
2-Fluoro-5-(trifluoromethyl)aniline: Contains a fluorine atom instead of chlorine.
Uniqueness
5-Chloro-2-methyl-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both methyl and trifluoromethyl groups can enhance its stability and lipophilicity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C8H7ClF3N |
|---|---|
Molekulargewicht |
209.59 g/mol |
IUPAC-Name |
5-chloro-2-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c1-4-2-5(8(10,11)12)6(9)3-7(4)13/h2-3H,13H2,1H3 |
InChI-Schlüssel |
WDYNAAAZZNARGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


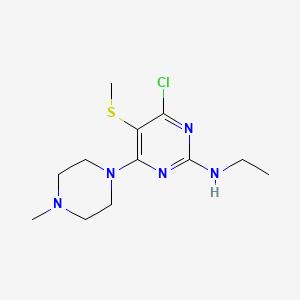
![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
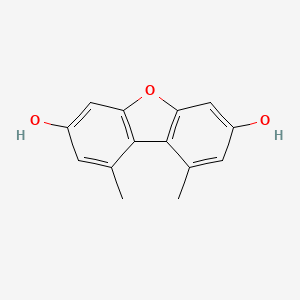

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
